Cardiovascular Indication: Activity in Pyruvate Oxidation and PDH Activation Assays vs. Unsubstituted and Inactive D-Isomers
The 5-substituted pyrrolylglycine class, which includes 2-(5-Ethyl-2-pyrrolyl)glycine, demonstrates a specific pharmacodynamic profile in cardiovascular disease models, distinguishing it from the unsubstituted parent compound and the inactive D-isomer. The patent discloses that the L-isomer of this class is active in increasing the proportion of active pyruvate dehydrogenase (PDH) in vivo and increasing pyruvate oxidation in isolated rat diaphragm muscle in vitro [1]. In stark contrast, the unsubstituted 2-pyrrolylglycine core had no known pharmaceutical use prior to this invention, and the D-isomers of phenylglycine analogs (which these compounds are designed to mimic) are explicitly stated to be inactive [1].
| Evidence Dimension | Biological activity in cardiovascular metabolism models |
|---|---|
| Target Compound Data | Active L-isomer of the 5-substituted pyrrolylglycine class; increases active PDH proportion and pyruvate oxidation rate. |
| Comparator Or Baseline | Unsubstituted 2-pyrrolylglycine (no known pharmaceutical use) and D-isomer of phenylglycine analogs (inactive). |
| Quantified Difference | Qualitative difference: Activity is conferred by the 5-substitution and specific stereochemistry (L-form). |
| Conditions | In vitro rat diaphragm tissue and in vivo rat PDH activation assays [1]. |
Why This Matters
This data confirms that the 5-ethyl substitution is not an inert modification but a prerequisite for a specific, measurable bioactivity in a defined therapeutic area, justifying its selection over simpler, inactive pyrrolylglycines.
- [1] Barnish, I. T., et al. (1981). U.S. Patent No. 4,243,672. Washington, DC: U.S. Patent and Trademark Office. View Source
